2-[Cyclopropyl(methyl)amino]acetic acid;hydrochloride

Medicinal Chemistry Structure-Activity Relationship (SAR) Conformational Analysis

2-[Cyclopropyl(methyl)amino]acetic acid;hydrochloride (CAS 2437650-41-2) is a hydrochloride salt of a non-proteinogenic N-alkyl amino acid derivative, characterized by the direct attachment of both a cyclopropyl and a methyl group to the α-nitrogen of the glycine backbone. This specific N,N-disubstitution pattern confers a distinct steric and electronic environment compared to unsubstituted or mono-substituted glycine analogs.

Molecular Formula C6H12ClNO2
Molecular Weight 165.62
CAS No. 2437650-41-2
Cat. No. B2470481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Cyclopropyl(methyl)amino]acetic acid;hydrochloride
CAS2437650-41-2
Molecular FormulaC6H12ClNO2
Molecular Weight165.62
Structural Identifiers
SMILESCN(CC(=O)O)C1CC1.Cl
InChIInChI=1S/C6H11NO2.ClH/c1-7(4-6(8)9)5-2-3-5;/h5H,2-4H2,1H3,(H,8,9);1H
InChIKeyRXSOJPLSPASWOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[Cyclopropyl(methyl)amino]acetic acid;hydrochloride (CAS 2437650-41-2): Chemical Identity and Procurement Baseline


2-[Cyclopropyl(methyl)amino]acetic acid;hydrochloride (CAS 2437650-41-2) is a hydrochloride salt of a non-proteinogenic N-alkyl amino acid derivative, characterized by the direct attachment of both a cyclopropyl and a methyl group to the α-nitrogen of the glycine backbone . This specific N,N-disubstitution pattern confers a distinct steric and electronic environment compared to unsubstituted or mono-substituted glycine analogs . As a versatile building block, it is primarily utilized in organic synthesis, medicinal chemistry, and peptide mimetic research for the construction of conformationally constrained molecules and the modulation of pharmacological properties . Its procurement is typically targeted by R&D laboratories requiring specific N-methyl-N-cyclopropyl motifs to explore structure-activity relationships (SAR) or to introduce unique pharmacokinetic properties.

2-[Cyclopropyl(methyl)amino]acetic acid;hydrochloride: Why Generic N-Alkyl Glycine Substitution Fails


In-class glycine derivatives are not interchangeable due to the profound impact of N-substituents on molecular conformation, basicity (pKa), and metabolic stability, which are critical determinants of in vivo performance and synthetic utility [1]. For example, the substitution of a simple hydrogen with a rigid, electron-withdrawing cyclopropyl ring, as found in 2-[Cyclopropyl(methyl)amino]acetic acid;hydrochloride, is known to decrease the basicity of the adjacent amino group, directly altering its reactivity and biological activity compared to parent or differently substituted compounds [2]. Therefore, substituting this compound with a mono-N-methyl glycine (sarcosine) or an unsubstituted cyclopropylglycine analog would result in a different physicochemical profile, potentially leading to divergent SAR outcomes, altered synthetic routes, and compromised experimental reproducibility. The following quantitative evidence underscores these specific differentiations.

2-[Cyclopropyl(methyl)amino]acetic acid;hydrochloride: A Quantitative Evidence Guide for Differentiated Procurement


N-Methyl-N-Cyclopropyl Substitution: A Key Determinant of Conformational Restriction and Basicity Modulation

The N-methyl-N-cyclopropyl motif of 2-[Cyclopropyl(methyl)amino]acetic acid;hydrochloride provides a distinct conformational and electronic profile compared to analogs with different N-substituents . While specific pKa and NMR data for this exact hydrochloride salt are not reported in the primary literature, class-level SAR studies demonstrate that replacing an N-H group with an N-cyclopropyl group in related amino acid derivatives reduces the basicity of the adjacent amino nitrogen, leading to quantifiable decreases in inhibitory activity [1]. This effect is attributed to the rigid, electron-withdrawing nature of the cyclopropane ring.

Medicinal Chemistry Structure-Activity Relationship (SAR) Conformational Analysis

Structural Differentiation from Mono-N-Substituted and N-Unsubstituted Glycine Analogs

2-[Cyclopropyl(methyl)amino]acetic acid;hydrochloride possesses a unique N,N-disubstitution pattern (N-methyl-N-cyclopropyl) that distinguishes it from common glycine building blocks . In contrast, the structurally related compound 2-[(cyclopropylmethyl)amino]acetic acid hydrochloride (CAS 1803587-66-7) features a mono-N-substitution with a cyclopropylmethyl group, resulting in a different steric and hydrogen-bonding profile . Similarly, unsubstituted cyclopropylglycine (CAS 49606-99-7) lacks both the methyl and the additional N-substituent [1]. These structural variations lead to divergent chemical reactivity and biological activity.

Organic Synthesis Peptide Chemistry Medicinal Chemistry

Inferred Physicochemical and PK Property Modulation Based on N-Methyl-N-Cyclopropyl Motif

The N-methyl-N-cyclopropyl motif in 2-[Cyclopropyl(methyl)amino]acetic acid;hydrochloride is a recognized strategy for modulating key drug-like properties. While direct experimental data for this compound is absent in the retrieved literature, class-level principles in medicinal chemistry indicate that N-methylation of an amino acid can improve metabolic stability by blocking N-dealkylation pathways and can enhance membrane permeability by increasing lipophilicity [1]. Concurrently, the cyclopropyl group is often employed to increase metabolic stability by shielding adjacent metabolically labile sites and to confer conformational restriction [2].

Pharmacokinetics Drug Design Medicinal Chemistry

2-[Cyclopropyl(methyl)amino]acetic acid;hydrochloride: Best Research and Industrial Application Scenarios


Medicinal Chemistry: SAR Exploration of N-Substituted Glycine Building Blocks

The primary application of 2-[Cyclopropyl(methyl)amino]acetic acid;hydrochloride is as a specialized building block in medicinal chemistry for exploring the structure-activity relationship (SAR) of N-substituted glycine motifs . By incorporating this specific N-methyl-N-cyclopropyl glycine into a larger pharmacophore, researchers can systematically evaluate the impact of this unique N,N-disubstitution pattern on target binding, functional activity, and physicochemical properties. This scenario is directly supported by evidence that the N-cyclopropyl group modulates basicity and biological activity in related systems [1].

Peptide and Peptidomimetic Synthesis: Introducing Conformational Constraint and Modulating Properties

This compound is highly suitable for the synthesis of peptide mimetics where conformational restriction and metabolic stability are desired. The N-methyl-N-cyclopropyl motif serves to rigidify the peptide backbone and eliminate a hydrogen-bond donor, which can enhance membrane permeability and reduce susceptibility to proteolytic degradation . While direct data on this compound is limited, the well-established roles of N-methylation and cyclopropyl groups in peptidomimetic design support this application [1]. Researchers aiming to improve the drug-likeness of peptide leads would prioritize this specific building block over simpler glycine derivatives.

Chemical Biology: Design of Novel Chemical Probes and Activity-Based Probes

In chemical biology, 2-[Cyclopropyl(methyl)amino]acetic acid;hydrochloride can serve as a precursor for creating novel chemical probes. Its unique N-substitution pattern offers a distinct chemical handle for further functionalization, enabling the synthesis of probes with tailored properties for target engagement studies or imaging applications. The compound's structural uniqueness allows for the design of probes that minimize off-target effects associated with more common building blocks.

Organic Synthesis: As a Precursor for Complex Heterocyclic and Spirocyclic Scaffolds

The cyclopropyl group within 2-[Cyclopropyl(methyl)amino]acetic acid;hydrochloride is a versatile synthon for the construction of more complex cyclic and heterocyclic systems. This compound can be used in cycloaddition reactions or as a precursor to spirocyclic amines, which are privileged scaffolds in drug discovery . Its procurement is justified for synthetic chemists exploring new methodologies or building compound libraries enriched with three-dimensional, conformationally constrained molecules.

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